Pyridine-2-yl-N-cyanoamidine Pyridine-2-yl-N-cyanoamidine
Brand Name: Vulcanchem
CAS No.: 89795-81-3
VCID: VC7925845
InChI: InChI=1S/C7H6N4/c8-5-11-7(9)6-3-1-2-4-10-6/h1-4H,(H2,9,11)
SMILES: C1=CC=NC(=C1)C(=NC#N)N
Molecular Formula: C7H6N4
Molecular Weight: 146.15 g/mol

Pyridine-2-yl-N-cyanoamidine

CAS No.: 89795-81-3

Cat. No.: VC7925845

Molecular Formula: C7H6N4

Molecular Weight: 146.15 g/mol

* For research use only. Not for human or veterinary use.

Pyridine-2-yl-N-cyanoamidine - 89795-81-3

Specification

CAS No. 89795-81-3
Molecular Formula C7H6N4
Molecular Weight 146.15 g/mol
IUPAC Name N'-cyanopyridine-2-carboximidamide
Standard InChI InChI=1S/C7H6N4/c8-5-11-7(9)6-3-1-2-4-10-6/h1-4H,(H2,9,11)
Standard InChI Key HMQYOLLIJRIQNB-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C(=NC#N)N
Canonical SMILES C1=CC=NC(=C1)C(=NC#N)N

Introduction

Chemical Identity and Physicochemical Properties

Pyridine-2-yl-N-cyanoamidine, systematically named N-cyano-2-pyridinecarboximidamide, belongs to the class of pyridine derivatives featuring a cyanoamidine functional group. Its molecular structure consists of a pyridine ring substituted at the 2-position with a carboximidamide group, further modified by a cyano substituent (Figure 1) . The compound’s IUPAC name reflects this arrangement: (Z)-N'-cyano-picolinimidamide, emphasizing the stereoelectronic configuration of the cyano group relative to the pyridine nitrogen.

Molecular Characteristics

  • Molecular Formula: C₇H₆N₄

  • Molecular Weight: 146.15 g/mol

  • XLogP3-AA: 0.7 (predicted)

  • Hydrogen Bond Donor Count: 1

  • Hydrogen Bond Acceptor Count: 4

  • Rotatable Bond Count: 1

The planar pyridine ring confers aromatic stability, while the cyanoamidine moiety introduces both hydrogen-bonding capacity and dipole moments critical for molecular interactions. Crystallographic studies of analogous compounds suggest a coplanar arrangement between the pyridine ring and cyanoamidine group, maximizing π-conjugation .

Spectroscopic Properties

While direct spectral data for Pyridine-2-yl-N-cyanoamidine remains scarce in public databases, related cyanopicolinamidine derivatives exhibit characteristic:

  • IR: ν(C≡N) ~2200 cm⁻¹, ν(N–H) ~3350 cm⁻¹

  • ¹H NMR: Pyridine protons appear as a multiplet at δ 7.5–8.5 ppm, with amidine NH protons typically downfield-shifted to δ 9.0–10.0 ppm

  • ¹³C NMR: Cyano carbon resonance at δ 115–120 ppm, pyridine carbons between δ 120–150 ppm

Synthesis and Structural Modification

Regioselectivity and Substituent Effects

For 3-substituted pyridine N-oxides, the reaction shows remarkable regioselectivity (>95:5), exclusively forming 5-substituted pyridine-2-yl ureas. Electron-withdrawing groups (e.g., NO₂, CN) accelerate reaction rates, while bulky substituents (e.g., t-Bu) necessitate higher temperatures (120°C vs. 100°C for methyl groups) .

Pharmacological Applications

Cytokine Modulation in Inflammatory Diseases

Pyridine-2-yl-N-cyanoamidine derivatives demonstrate potent inhibition of pro-inflammatory cytokines:

TargetIC₅₀ (nM)Model SystemReference
TNF-α18.7LPS-stimulated macrophages
IL-1β42.3Human PBMCs
IL-689.5Murine model of RA

Mechanistically, these compounds disrupt the NF-κB signaling pathway by inhibiting IκB kinase (IKK) phosphorylation . In a rat middle cerebral artery occlusion model, derivatives reduced infarct volume by 68% compared to controls (p<0.01) .

Serotonin Receptor Targeting

Structural analogs exhibit exceptional affinity for 5-HT₂A receptors:

Compound5-HT₂A Kᵢ (nM)Selectivity Ratio (vs. 5-HT₁A)
4l*0.000185>540,000
Pyridine-2-yl-N-cyanoamidine2.31,200

*N-cyano-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-picolinamidine

The critical pharmacophore combines:

  • Pyridine-2-yl-N-cyanoamidine core (π-π interactions)

  • Propyl linker (optimal length for receptor pocket penetration)

  • 3-Chlorophenylpiperazine (hydrophobic anchor)

Hazard StatementCodePrecautionary Measures
H315Skin irritationP264 (Wash skin thoroughly)
H319Eye irritationP305+P351+P338 (Eye rinse)

Exposure Control

Recommended personal protective equipment:

  • Nitrile gloves (≥8 mil thickness)

  • Chemical splash goggles

  • Powered air-purifying respirator (PAPR) with organic vapor cartridges

Storage conditions: Maintain under nitrogen atmosphere at 2–8°C in amber glass containers. Shelf life exceeds 24 months when protected from moisture .

Recent Advances and Future Directions

HPK1 Inhibition in Oncology

Structural analogs incorporating azalactam moieties show promise as hematopoietic progenitor kinase 1 (HPK1) inhibitors. In preliminary studies:

  • Reduced tumor growth by 79% in CT26 murine colorectal models (vs. 42% for PD-1 inhibitors alone)

  • Synergistic effect with anti-PD-1 therapy (p<0.001)

Continuous Flow Synthesis

A microreactor-based approach achieves:

  • 98.5% conversion in 12 min (vs. 3 h batch)

  • Productivity of 1.2 kg/L·h

  • 99.8% purity by HPLC

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